molecular formula C16H17NO B13748727 2-(Dimethylamino)-1,2-diphenylethanone CAS No. 36713-33-4

2-(Dimethylamino)-1,2-diphenylethanone

Cat. No.: B13748727
CAS No.: 36713-33-4
M. Wt: 239.31 g/mol
InChI Key: FFXYYGZTOUQTBO-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-1,2-diphenylethanone is an organic compound that features a dimethylamino group attached to a diphenylethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1,2-diphenylethanone typically involves the reaction of benzophenone with dimethylamine under specific conditions. One common method is the reductive amination of benzophenone using dimethylamine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-1,2-diphenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 2-(Dimethylamino)-1,2-diphenylethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Dimethylamino)-1,2-diphenylethanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-1,2-diphenylethanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to enzymes or receptors. The ketone group can undergo nucleophilic attack, leading to various biochemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Lacks the dimethylamino group but shares the diphenylethanone structure.

    2-(Dimethylamino)benzophenone: Similar structure but with a different substitution pattern.

    2-(Dimethylamino)-1,2-diphenylethanol: The reduced form

Properties

CAS No.

36713-33-4

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

2-(dimethylamino)-1,2-diphenylethanone

InChI

InChI=1S/C16H17NO/c1-17(2)15(13-9-5-3-6-10-13)16(18)14-11-7-4-8-12-14/h3-12,15H,1-2H3

InChI Key

FFXYYGZTOUQTBO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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